Thiol-PEG4-acid

Description

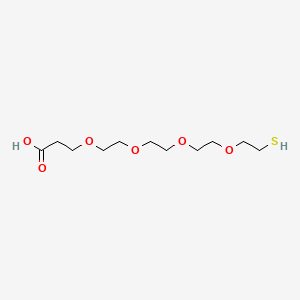

Structure

3D Structure

Properties

IUPAC Name |

3-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O6S/c12-11(13)1-2-14-3-4-15-5-6-16-7-8-17-9-10-18/h18H,1-10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLGUGSEJFKLED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627910 | |

| Record name | 1-Sulfanyl-3,6,9,12-tetraoxapentadecan-15-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749247-06-1 | |

| Record name | 1-Sulfanyl-3,6,9,12-tetraoxapentadecan-15-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is the structure of Thiol-PEG4-acid

An In-depth Technical Guide to Thiol-PEG4-acid

Introduction

This compound is a heterobifunctional crosslinker that plays a pivotal role in modern bioconjugation, drug delivery, and materials science. It features a thiol group (-SH) at one end of a polyethylene (B3416737) glycol (PEG) chain and a carboxylic acid (-COOH) at the other. The central PEG component is a chain of four ethylene (B1197577) glycol units, which imparts hydrophilicity, enhances biocompatibility, and provides a flexible spacer arm to mitigate steric hindrance.[1][2][3] This unique structure allows for the sequential and specific conjugation of two different molecules, making it an invaluable tool for researchers, scientists, and drug development professionals.

Its applications are diverse, ranging from the synthesis of complex antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) to the functionalization of nanoparticle surfaces for targeted therapies and biosensors.[4][5][6]

Structure and Physicochemical Properties

The core structure of this compound consists of three key components: a reactive thiol group, a 16-atom hydrophilic PEG spacer, and a terminal carboxylic acid.[2][7] This distinct architecture allows for controlled, stepwise reactions.

Caption: Molecular structure of this compound.

The physicochemical properties of this compound are summarized in the table below.

| Property | Value | References |

| CAS Number | 749247-06-1 | [2][3][7][8] |

| Chemical Formula | C₁₁H₂₂O₆S | [2][3][9] |

| Molecular Weight | 282.35 g/mol | [2][7][9] |

| IUPAC Name | 1-mercapto-3,6,9,12-tetraoxapentadecan-15-oic acid | [8] |

| Purity | Typically >95% | [3] |

| Spacer Arm | 16 atoms, 18.3 Å | [2][7] |

| Appearance | Solid powder or liquid | [8] |

| Solubility | Methylene chloride, Acetonitrile, DMSO, DMF, moderate in water | [2] |

Core Concepts and Reaction Chemistry

This compound's utility stems from the orthogonal reactivity of its terminal functional groups.

-

Thiol Group (-SH): This nucleophilic group exhibits high reactivity towards specific functionalities. It readily forms stable dative bonds with the surfaces of noble metals like gold and silver.[2][3] It also participates in covalent bond formation with thiol-reactive groups such as maleimides, haloacetyls, and vinyl sulfones.[3][8]

-

Carboxylic Acid Group (-COOH): This group can be activated to form a stable amide bond with primary amines.[3] This reaction is typically mediated by carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an acylating agent like N-hydroxysuccinimide (NHS) to enhance efficiency and create a more stable amine-reactive intermediate.[2][10]

The hydrophilic PEG spacer not only improves the aqueous solubility of the molecule and its conjugates but also helps prevent non-specific protein adsorption and reduces the potential for an immune response.[1][2][5]

| Functional Group | Reactive Partner | Resulting Bond | Key Applications |

| Thiol (-SH) | Maleimide, OPSS, Vinylsulfone | Thioether | Antibody-Drug Conjugates, Protein Labeling |

| Gold, Silver Surfaces | Dative Bond | Nanoparticle Functionalization, Biosensors | |

| Carboxylic Acid (-COOH) | Primary Amines (with EDC/NHS) | Amide | Protein Conjugation, Surface Immobilization |

Experimental Protocols

Protocol 1: Two-Step Antibody-Drug Conjugation (ADC)

This protocol details the conjugation of a maleimide-functionalized drug to an antibody using this compound as a linker.[1]

Step A: Reaction of this compound with Maleimide-Drug

-

Dissolution: Dissolve the maleimide-functionalized drug and a 1.2-fold molar excess of this compound in a suitable conjugation buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5).

-

Incubation: Allow the reaction to proceed for 2 hours at room temperature.

-

Purification: Remove the excess unreacted this compound using a desalting column to obtain the purified PEG-drug conjugate.

Step B: Conjugation of PEG-Drug to Antibody

-

Activation: Dissolve the purified PEG-drug conjugate in an activation buffer (e.g., MES buffer, pH 6.0). Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS. Incubate for 15 minutes at room temperature to activate the carboxylic acid group.

-

Conjugation: Immediately add the activated PEG-drug conjugate to the antibody solution (in a conjugation buffer like PBS, pH 7.4) at a desired molar ratio (e.g., 20:1 linker-to-antibody). Incubate for 2 hours at room temperature with gentle mixing.

-

Quenching & Purification: Quench the reaction by adding a quenching solution (e.g., Tris or hydroxylamine). Purify the final antibody-drug conjugate using size-exclusion chromatography to remove unreacted components.

Caption: Workflow for a two-step antibody-drug conjugation.

Protocol 2: Surface Modification of Gold Nanoparticles (AuNPs)

This protocol outlines the functionalization of citrate-capped gold nanoparticles.[1][2]

-

Preparation: Prepare a 1 mM stock solution of this compound in ethanol (B145695) or water.

-

Surface Modification: To a solution of citrate-capped gold nanoparticles, add the this compound stock solution to achieve a high molar excess (e.g., 10,000:1 linker-to-AuNP).

-

Incubation: Incubate the mixture for 12-24 hours at room temperature with gentle stirring to facilitate ligand exchange.

-

Purification: Centrifuge the solution to pellet the functionalized AuNPs. Remove the supernatant containing excess linker and resuspend the particles in a clean buffer (e.g., 10 mM phosphate buffer, pH 7.4). Repeat this washing step at least twice.

-

Subsequent Conjugation: The purified this compound functionalized AuNPs can now be conjugated to amine-containing molecules (e.g., proteins, peptides) using the EDC/NHS activation chemistry described in Protocol 1, Step B.

Caption: Workflow for AuNP functionalization and subsequent conjugation.

Safety and Handling

Proper handling and storage are crucial to maintain the integrity of this compound.

-

Storage: The compound should be stored at -20°C under an inert atmosphere.[2][3] It is hygroscopic and should be protected from moisture.[2] Before use, the container should be allowed to come to room temperature before opening to prevent condensation.[2][10] Stock solutions can be prepared with dry solvents and should be frozen when not in use.[2]

-

Handling: Standard laboratory personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[11][12] Handling should be performed in a well-ventilated area to avoid inhalation.[11][13]

-

Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

Conclusion

This compound is a versatile and powerful tool in the field of bioconjugation and materials science. Its well-defined structure, featuring orthogonally reactive thiol and carboxylic acid groups separated by a hydrophilic PEG spacer, provides researchers with precise control over the construction of complex molecular architectures. From developing next-generation antibody-drug conjugates to creating advanced functionalized nanomaterials, the applications of this compound are extensive and continue to expand, driving innovation across multiple scientific disciplines.

References

- 1. benchchem.com [benchchem.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. This compound, 749247-06-1 | BroadPharm [broadpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. polysciences.com [polysciences.com]

- 6. mdpi.com [mdpi.com]

- 7. advancedchemtech.com [advancedchemtech.com]

- 8. medkoo.com [medkoo.com]

- 9. This compound, CAS 749247-06-1 | AxisPharm [axispharm.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. biochempeg.com [biochempeg.com]

- 12. creativepegworks.com [creativepegworks.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

The Lynchpin of Bioconjugation: An In-depth Technical Guide to the Thiol Group's Function in Thiol-PEG4-acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiol-PEG4-acid is a heterobifunctional linker that has become an indispensable tool in the fields of bioconjugation, drug delivery, and nanotechnology. Its utility is derived from the unique and versatile reactivity of its terminal thiol group, the advantageous physicochemical properties imparted by the tetraethylene glycol (PEG4) spacer, and the secondary conjugation capabilities of its terminal carboxylic acid. This in-depth technical guide elucidates the core functions of the thiol group in this compound, providing a comprehensive overview of its reactivity, applications, and the methodologies for its use. Quantitative data are presented to inform experimental design, and detailed protocols for key applications are provided to enable practical implementation. Furthermore, signaling pathways and experimental workflows are visualized to enhance understanding of the underlying principles.

Introduction: The Molecular Architecture and Strategic Importance of this compound

This compound is a molecule strategically designed for bioconjugation. It comprises three key functional components:

-

The Thiol Group (-SH): A potent nucleophile that serves as the primary reactive handle for conjugation.[1]

-

The PEG4 Spacer: A hydrophilic chain of four ethylene (B1197577) glycol units that enhances water solubility, reduces non-specific binding, and provides a flexible spacer arm to mitigate steric hindrance.[2]

-

The Carboxylic Acid Group (-COOH): A secondary reactive site that can be activated for conjugation to primary amines, enabling the creation of complex bioconjugates.[3]

The orthogonal reactivity of the thiol and carboxylic acid groups allows for a controlled, stepwise approach to conjugation, making this compound a versatile linker for a multitude of applications.[1]

The Core Functionality: Reactivity of the Thiol Group

The primary function of the thiol group in this compound is to form stable covalent bonds with a variety of electrophilic partners. The reactivity of the thiol group is critically dependent on the pH of the reaction medium. In its protonated state (-SH), the sulfur atom is a weak nucleophile. However, upon deprotonation to the thiolate anion (-S⁻), it becomes a much more potent nucleophile.[4] The pKa of a typical thiol group is in the range of 8.5-9.5, meaning that as the pH of the solution approaches and exceeds this value, the concentration of the more reactive thiolate form increases.[1]

Key Reactions of the Thiol Group

The thiol group of this compound readily participates in several types of reactions, making it a versatile tool for bioconjugation:

-

Thiol-Maleimide Michael Addition: This is one of the most common and efficient reactions for thiol-specific modification. The thiol group undergoes a Michael addition reaction with a maleimide (B117702) to form a stable thioether bond. This reaction is highly selective for thiols over other nucleophilic groups, such as amines, within a pH range of 6.5-7.5.[1]

-

Reaction with Haloacetamides: Thiol groups react with haloacetyl groups (e.g., iodoacetyl, bromoacetyl) via nucleophilic substitution to form a stable thioether linkage.

-

Thiol-Disulfide Exchange: Thiols can react with ortho-pyridyl disulfides (OPSS) in a thiol-disulfide exchange reaction, resulting in the formation of a new disulfide bond and the release of a chromophore that can be monitored spectrophotometrically to track the reaction progress.[1]

-

Reaction with Vinyl Sulfones: Similar to maleimides, vinyl sulfones react with thiols through a Michael addition to create a stable thioether bond. This reaction is also efficient at physiological pH.[1]

-

Binding to Noble Metal Surfaces: The thiol group exhibits a strong affinity for noble metal surfaces, most notably gold (Au) and silver (Ag), forming a stable dative bond. This property is extensively utilized for the functionalization of nanoparticles and biosensors.[1]

Factors Influencing Thiol Reactivity

Several factors must be considered to ensure successful and efficient conjugation reactions involving the thiol group:

-

pH: As mentioned, pH is a critical factor. For thiol-maleimide reactions, a pH range of 6.5-7.5 is optimal to ensure high selectivity for thiols.[1]

-

Reducing Agents: To prevent the formation of disulfide bonds (-S-S-) through the oxidation of thiol groups, the inclusion of a reducing agent may be necessary. Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred reducing agent as it is stable, odorless, and does not contain a thiol group itself, meaning it does not need to be removed before the addition of a thiol-reactive reagent.[4]

-

Temperature: Thiol conjugation reactions are typically performed at room temperature (20-25°C) or at 4°C. Lower temperatures can be used to slow down the reaction rate and potentially minimize side reactions.[4]

Quantitative Data

The following tables summarize key quantitative data related to the use of thiol-PEG linkers. It is important to note that these values can be influenced by the specific experimental conditions, including the nature of the reactants, buffer composition, and temperature.

Table 1: Grafting Density of Thiol-PEG Linkers on Gold Nanoparticles

| PEG Linker | Nanoparticle Diameter (nm) | Grafting Density (molecules/nm²) | Analytical Method |

| HS-PEG-COOH | 10-100 | 4.3 - 6.3 | Inductively Coupled Plasma–Mass Spectrometry (ICP-MS) |

| HS-PEG5000-NH2 | Not specified | 1.33 | Ninhydrin-based assay |

| HS-PEG5000-NH2 | Not specified | 0.85 | Fluorescamine-based assay |

Data adapted from scientific literature. The grafting density is dependent on the chain length of the PEG linker.

Table 2: Stability of Thiol-Maleimide Adducts

| Thiol Compound | Maleimide Derivative | Half-life of Conversion (in the presence of glutathione) |

| 4-mercaptophenylacetic acid (MPA) | N-ethylmaleimide (NEM) | 20-80 hours |

| N-acetylcysteine | N-ethylmaleimide (NEM) | 20-80 hours |

The stability of the thiol-maleimide linkage is influenced by the structure of both the thiol and the maleimide, as well as the surrounding environment. The retro-Michael reaction can lead to the reversal of the conjugation, while hydrolysis of the succinimide (B58015) ring leads to a more stable product.[5]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing the thiol group of this compound.

Protocol 1: Two-Step Antibody-Drug Conjugation

This protocol describes the conjugation of a maleimide-functionalized drug to an antibody using this compound as a linker.

Materials:

-

Antibody (e.g., IgG)

-

Maleimide-functionalized drug

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Activation Buffer: MES buffer, pH 6.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Desalting columns

Procedure:

-

Reaction of this compound with Maleimide-Drug: a. Dissolve the maleimide-functionalized drug and a 1.2-fold molar excess of this compound in the Conjugation Buffer. b. Incubate the reaction for 2 hours at room temperature. c. Purify the PEG-drug conjugate using a desalting column to remove excess unreacted this compound.

-

Activation of the Carboxylic Acid: a. Dissolve the purified PEG-drug conjugate in Activation Buffer. b. Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS. c. Incubate for 15 minutes at room temperature to activate the carboxylic acid group.

-

Conjugation to the Antibody: a. Immediately add the activated PEG-drug conjugate to the antibody solution (in Conjugation Buffer) at a desired molar ratio (e.g., 20:1 linker to antibody). b. Incubate for 2 hours at room temperature with gentle mixing.

-

Quenching and Purification: a. Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM. b. Purify the antibody-drug conjugate using a desalting column or size-exclusion chromatography to remove unreacted PEG-drug and other reagents.

Protocol 2: Functionalization of Gold Nanoparticles

This protocol outlines the surface modification of citrate-capped gold nanoparticles with this compound.

Materials:

-

Citrate-capped gold nanoparticle solution

-

This compound

-

Phosphate (B84403) buffer (10 mM, pH 7.4)

-

Ethanol (B145695) or water

Procedure:

-

Preparation of PEG Linker Solution: a. Prepare a 1 mM stock solution of this compound in ethanol or water.

-

Surface Modification: a. To the citrate-capped gold nanoparticle solution, add the this compound stock solution to achieve the desired final concentration (e.g., 1 µM). b. Incubate the mixture for at least 12 hours at room temperature with gentle stirring to allow for the displacement of citrate (B86180) and the formation of a self-assembled monolayer of this compound on the gold surface.

-

Purification: a. Centrifuge the gold nanoparticle solution to pellet the functionalized nanoparticles. b. Remove the supernatant containing excess this compound and unreacted reagents. c. Resuspend the nanoparticle pellet in fresh phosphate buffer. d. Repeat the centrifugation and resuspension steps two more times to ensure the removal of any unbound linker. e. The purified this compound functionalized gold nanoparticles can then be used for subsequent conjugation to amine-containing molecules via EDC/NHS chemistry as described in Protocol 1, step 2.

Protocol 3: Quantification of Unreacted Thiols using Ellman's Reagent

This protocol describes a method to quantify the concentration of free thiol groups.

Materials:

-

Sample containing thiol groups

-

Ellman's Reagent (5,5'-dithiobis(2-nitrobenzoic acid), DTNB)

-

Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0

-

Cysteine or other thiol-containing compound for standard curve

Procedure:

-

Prepare a Standard Curve: a. Prepare a series of known concentrations of cysteine in the Reaction Buffer. b. Add Ellman's Reagent solution (e.g., 4 mg/mL in Reaction Buffer) to each standard. c. Incubate for 15 minutes at room temperature. d. Measure the absorbance at 412 nm. e. Plot absorbance versus thiol concentration to generate a standard curve.

-

Sample Measurement: a. Add the sample containing the unknown thiol concentration to the Reaction Buffer. b. Add Ellman's Reagent solution. c. Incubate for 15 minutes at room temperature. d. Measure the absorbance at 412 nm.

-

Calculation: a. Determine the concentration of thiol groups in the sample by comparing its absorbance to the standard curve.

Visualizations

The following diagrams illustrate key concepts and workflows related to the function and application of the thiol group in this compound.

References

- 1. Measuring binding kinetics of aromatic thiolated molecules with nanoparticles via surface-enhanced Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creativepegworks.com [creativepegworks.com]

- 3. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

The Pivotal Role of the Carboxylic Acid in Thiol-PEG4-acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker, Thiol-PEG4-acid, has emerged as a critical tool in bioconjugation, surface modification, and the development of advanced drug delivery systems. Its architecture, featuring a terminal thiol group and a carboxylic acid moiety separated by a four-unit polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for covalently linking different molecules. While the thiol group provides a robust anchor to surfaces like gold or reacts readily with maleimides, the carboxylic acid serves as a versatile functional handle for conjugation to a wide array of biomolecules, making it a cornerstone of modern bioconjugation strategies. This technical guide delves into the core functionalities of the carboxylic acid in this compound, providing detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their scientific endeavors.

The Carboxylic Acid: A Gateway to Bioconjugation

The terminal carboxylic acid (-COOH) of this compound is the key to its versatility in bioconjugation. Unlike the thiol group, which has a more limited set of reaction partners, the carboxylic acid can be activated to react with primary amines (-NH2), which are abundantly present in proteins, peptides, and other biomolecules on lysine (B10760008) residues and the N-terminus. This reaction forms a stable amide bond, creating a durable linkage between the PEG linker and the target molecule.[1][2]

The most common and efficient method for activating the carboxylic acid is through the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4] This two-step process, often referred to as EDC/NHS chemistry, first activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This unstable intermediate is then stabilized by NHS, forming a more stable amine-reactive NHS ester. This ester readily reacts with primary amines to form the final amide bond, releasing NHS as a byproduct.[3]

The hydrophilic PEG4 spacer plays a crucial role in these conjugation reactions. It enhances the water solubility of the entire conjugate, which is particularly beneficial when working with hydrophobic drugs or proteins that are prone to aggregation.[2][3] The flexibility and length of the PEG chain can also help to overcome steric hindrance, potentially leading to higher conjugation yields compared to shorter linkers.[3]

Quantitative Data on this compound Conjugations

The efficiency and stability of conjugations involving this compound are critical parameters for the successful development of bioconjugates and drug delivery systems. The following tables summarize key quantitative data gathered from various studies.

| Parameter | Value | Context | Reference |

| Conjugation Efficiency | ~21.7% | Conjugation of an EGFR-targeting peptide to thiolated gelatin nanoparticles functionalized with a PEG linker. | [5] |

| Peptide Conjugation | High | Successful conjugation of peptides to Thiol-PEG-acid functionalized nanoparticles. | [6][7] |

| Antibody Conjugation | High | Efficient conjugation of antibodies to nanoparticles via Thiol-PEG-acid linkers. | [8] |

| Parameter | Value | Context | Reference |

| Blood Half-life (t1/2β) | 30-33 hours | 13nm gold nanoparticles coated with 5kDa PEG in mice. | [9] |

| Blood Half-life (t1/2) | ~2 hours | 47nm spherical gold nanoparticles coated with 5kDa PEG in mice. | [9] |

| Colloidal Stability | High | PEGylated gold nanoparticles show enhanced stability in the presence of serum proteins. | [1] |

| In Vivo Stability | High | PEGylation significantly improves the in vivo stability and circulation time of nanoparticles. | [10] |

Experimental Protocols

Protocol 1: Activation of Carboxylic Acid on this compound Functionalized Nanoparticles and Conjugation to a Protein

This protocol describes the covalent attachment of a protein to this compound functionalized gold nanoparticles (AuNPs) using EDC/NHS chemistry.

Materials:

-

This compound functionalized AuNPs in ultrapure water or PBS

-

Protein to be conjugated (containing primary amines)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

-

Desalting columns or dialysis cassettes for purification

Procedure:

-

Preparation of Reagents:

-

Prepare a fresh 10 mg/mL stock solution of EDC in Activation Buffer.

-

Prepare a fresh 10 mg/mL stock solution of NHS in Activation Buffer.

-

Dissolve the protein to be conjugated in Coupling Buffer at a desired concentration (e.g., 1-5 mg/mL).

-

-

Activation of Carboxylic Acid:

-

To the this compound functionalized AuNP solution, add EDC and NHS to a final concentration of 2 mM and 5 mM, respectively.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

-

-

Purification of Activated Nanoparticles (Optional but Recommended):

-

Remove excess EDC and NHS by centrifuging the activated AuNPs (speed and time dependent on nanoparticle size) and resuspending the pellet in Coupling Buffer. Repeat this washing step twice. Alternatively, use a desalting column.

-

-

Conjugation to the Protein:

-

Immediately add the activated (and purified) AuNPs to the protein solution. The molar ratio of activated nanoparticles to protein should be optimized, but a starting point of 10:1 to 20:1 can be used.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching of the Reaction:

-

Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS esters.

-

Incubate for 15 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove unconjugated protein and reaction byproducts by centrifugation and washing, size-exclusion chromatography, or dialysis.

-

Protocol 2: Two-Step Conjugation of a Drug to an Antibody using this compound

This protocol outlines a two-step process where the thiol end of this compound is first reacted with a maleimide-functionalized drug, followed by the activation of the carboxylic acid and conjugation to an antibody.[3]

Materials:

-

Maleimide-functionalized drug

-

This compound

-

Antibody

-

EDC and NHS

-

Conjugation Buffer: PBS, pH 7.2-7.5

-

Activation Buffer: MES buffer, pH 6.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Desalting columns

Procedure:

-

Reaction of this compound with Maleimide-Drug:

-

Dissolve the maleimide-functionalized drug and a 1.2-fold molar excess of this compound in the Conjugation Buffer.

-

Incubate the reaction for 2 hours at room temperature.

-

Purify the PEG-drug conjugate using a desalting column to remove excess unreacted PEG linker.

-

-

Activation of the Carboxylic Acid:

-

Dissolve the purified PEG-drug conjugate in Activation Buffer.

-

Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS.

-

Incubate for 15 minutes at room temperature to activate the carboxylic acid group.

-

-

Conjugation to the Antibody:

-

Immediately add the activated PEG-drug conjugate to the antibody solution (in Conjugation Buffer) at a desired molar ratio (e.g., 20:1 linker to antibody).

-

Incubate for 2 hours at room temperature with gentle mixing.

-

-

Quenching and Purification:

-

Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM.

-

Purify the antibody-drug conjugate using a desalting column or size-exclusion chromatography.

-

Visualizing Workflows and Signaling Pathways

The carboxylic acid of this compound is instrumental in creating targeted therapies that can interact with specific cellular signaling pathways. Below are diagrams illustrating a typical experimental workflow and a targeted signaling pathway.

Caption: A generalized workflow for bioconjugation using this compound.

Caption: Targeted drug delivery to the EGFR signaling pathway.

References

- 1. Influence of anchoring ligands and particle size on the colloidal stability and in vivo biodistribution of polyethylene glycol-coated gold nanoparticles in tumor-xenografted mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. onclive.com [onclive.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Biodistribution and Pharmacokinetics of EGFR-Targeted Thiolated Gelatin Nanoparticles Following Systemic Administration in Pancreatic Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Conjugation of Peptides to Thiol-Reactive Gel for Affinity Purification of Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

- 10. benchchem.com [benchchem.com]

Thiol-PEG4-Acid: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Thiol-PEG4-acid, a heterobifunctional linker critical in bioconjugation, drug delivery, and surface modification applications. Designed for researchers, scientists, and drug development professionals, this document details the molecule's core properties, provides experimental protocols for its use, and illustrates its role in relevant biological pathways.

Core Properties of this compound

This compound is a versatile chemical tool featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group separated by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer. This structure allows for a wide range of applications, from the creation of self-assembled monolayers (SAMs) on noble metal surfaces to the synthesis of complex bioconjugates like Proteolysis Targeting Chimeras (PROTACs).[1][2]

The key quantitative data for this compound are summarized in the table below, providing a quick reference for experimental design.

| Property | Value | Source(s) |

| Molecular Weight | 282.35 g/mol | [3][4] |

| CAS Number | 749247-06-1 | [2][4] |

| Chemical Formula | C11H22O6S | [2][5] |

| Spacer Arm Length | 18.3 Å | [3][5] |

| Spacer Arm Atoms | 16 | [3][5] |

| Purity | Typically ≥95% | [2] |

Experimental Protocols

This compound's dual functionality allows for a two-step conjugation strategy. The thiol group can be used to anchor the molecule to a surface or another molecule, while the carboxylic acid can be activated to react with primary amines.

Formation of Self-Assembled Monolayers (SAMs) on Gold Surfaces

The thiol group of this compound has a strong affinity for gold surfaces, enabling the formation of well-ordered, hydrophilic self-assembled monolayers. This is a foundational technique for the development of biosensors and for passivating surfaces to reduce non-specific binding.[1]

Materials:

-

Gold-coated substrate

-

This compound

-

200 proof ethanol (B145695)

-

Clean glass or polypropylene (B1209903) containers

-

Dry nitrogen gas

-

Sonicator

Protocol:

-

Prepare a 1 mM solution of this compound in 200 proof ethanol.[6]

-

Immerse the clean, dry gold substrate into the thiol solution in a dedicated container.

-

To minimize oxidation, reduce the headspace above the solution and backfill the container with dry nitrogen gas before sealing.

-

Allow the self-assembly to proceed for 24-48 hours at room temperature to ensure the formation of a well-ordered monolayer.

-

Following incubation, remove the substrate and rinse it thoroughly with ethanol to remove non-covalently bound thiols.

-

Sonicate the substrate in fresh ethanol for 1-3 minutes to remove any remaining unbound molecules.

-

Dry the functionalized substrate under a stream of dry nitrogen gas.

EDC/NHS Coupling of Carboxylic Acid to Primary Amines

The terminal carboxylic acid of this compound can be conjugated to primary amines on proteins, peptides, or other molecules using carbodiimide (B86325) chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[1][7] This creates a stable amide bond.

Materials:

-

This compound functionalized molecule or surface

-

Molecule containing a primary amine

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-8.5)

-

Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5 or hydroxylamine)

-

Desalting column

Protocol:

-

Activation of Carboxylic Acid:

-

Dissolve the this compound (or the molecule it is attached to) in the Activation Buffer.

-

Immediately before use, prepare solutions of EDC and NHS in the Activation Buffer. A common molar excess is 2-10 fold for EDC and 2-5 fold for NHS relative to the carboxylic acid.[7]

-

Add the EDC and NHS solutions to the this compound solution and incubate for 15-30 minutes at room temperature.[7][8]

-

-

Coupling to Amine:

-

Dissolve the amine-containing molecule in the Coupling Buffer.

-

The reaction of the NHS-activated molecule with the primary amine is most efficient at a pH of 7.2-8.5.[7]

-

Add the activated this compound to the amine-containing molecule solution.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[7]

-

-

Quenching and Purification:

Applications in PROTAC Development and Signaling Pathways

A significant application of this compound and similar linkers is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[10][11]

The workflow for synthesizing a PROTAC often involves a modular approach where the linker, such as a derivative of this compound, connects a ligand for the target protein and a ligand for the E3 ligase.

Caption: General workflow for PROTAC synthesis using a bifunctional linker.

PROTAC-Mediated Degradation of EGFR

A key area of research for PROTACs is in targeting cancer-related proteins like the Epidermal Growth Factor Receptor (EGFR).[12][13] Overexpression or mutation of EGFR can drive tumor growth, and PROTACs offer a way to eliminate the receptor rather than just inhibit it.[14]

The signaling pathway below illustrates how an EGFR-targeting PROTAC hijacks the ubiquitin-proteasome system to induce EGFR degradation.

Caption: PROTAC-mediated degradation of EGFR via the ubiquitin-proteasome system.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. This compound, 749247-06-1 | BroadPharm [broadpharm.com]

- 3. advancedchemtech.com [advancedchemtech.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. broadpharm.com [broadpharm.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Navigating the Solvent Landscape: A Technical Guide to the Solubility of Thiol-PEG4-acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Thiol-PEG4-acid (HS-(CH₂CH₂O)₄-COOH), a heterobifunctional linker critical in bioconjugation, drug delivery, and nanotechnology. Understanding its behavior in various solvents is paramount for the successful design and execution of experimental protocols, ensuring reaction efficiency, and maintaining the stability of the final conjugate. This guide summarizes available solubility data, outlines a detailed experimental protocol for solubility determination, and illustrates the key factors influencing its solubility.

Core Concepts: Understanding the Solubility of this compound

This compound is an amphiphilic molecule, possessing both hydrophilic and lipophilic characteristics that dictate its solubility. The molecule consists of three key functional components:

-

A Terminal Thiol Group (-SH): This functional group is reactive towards maleimides and can form dative bonds with gold surfaces. Its contribution to overall solubility is modest.

-

A Tetraethylene Glycol (PEG4) Spacer (-(CH₂CH₂O)₄-): This hydrophilic chain is the primary determinant of the molecule's aqueous solubility. The ether oxygens can form hydrogen bonds with water molecules, facilitating its dissolution in aqueous media.[1][2]

-

A Terminal Carboxylic Acid Group (-COOH): This group's polarity, and therefore its contribution to aqueous solubility, is highly dependent on the pH of the solution. At pH values above its pKa (typically around 4-5), the carboxylic acid deprotonates to the more polar carboxylate ion (-COO⁻), significantly enhancing water solubility.

The interplay of these groups results in a molecule with broad, though not unlimited, solubility in both aqueous and organic solvents.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for this compound is not extensively published in peer-reviewed literature. However, information from various suppliers and related technical documents provides a good qualitative and semi-quantitative understanding. The following table summarizes the available data.

| Solvent | Type | Solubility | Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | Organic (Polar Aprotic) | Soluble | ≥ 100 mg/mL (354.17 mM) | Hygroscopic DMSO can impact solubility; using a fresh, anhydrous grade is recommended. The saturation point may be higher than reported.[3] |

| Water / Aqueous Buffers | Aqueous | Moderately Soluble | Data not specified | Solubility is significantly influenced by pH. Higher solubility is expected at neutral to basic pH.[4] |

| Methylene Chloride (DCM) | Organic (Chlorinated) | Soluble | Data not specified | [4] |

| Acetonitrile | Organic (Polar Aprotic) | Soluble | Data not specified | [4] |

| N,N-Dimethylacetamide (DMAC) | Organic (Polar Aprotic) | Soluble | Data not specified | [4] |

| Common Organic Solvents | Organic | Generally Soluble | Data not specified | Includes solvents like DMF.[5] |

| Ethanol | Organic (Polar Protic) | Soluble | Data not specified | A 1 mM stock solution can be prepared in ethanol.[6] |

| Toluene | Organic (Non-polar) | Less Soluble | Data not specified | |

| Ether | Organic (Non-polar) | Not Soluble | Data not specified |

Factors Influencing Solubility

The solubility of this compound is not a static property but is influenced by several environmental factors. Understanding these can be crucial for experimental success.

Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in a specific aqueous buffer.[7]

Materials

-

This compound

-

Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Sealed, clear glass vials

-

Orbital shaker or rotator

-

Centrifuge capable of handling the vials

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)

-

Validated analytical column

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer in a sealed glass vial. The exact amount should be well above the expected solubility to ensure a solid phase remains after equilibration.

-

Equilibration: Place the vial on an orbital shaker or rotator in a temperature-controlled environment. Allow the solution to equilibrate for 24-48 hours. This timeframe is generally sufficient to reach equilibrium solubility.

-

Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

Sample Preparation for Analysis:

-

Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

-

Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve for the HPLC method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same buffer.

-

Analyze the standard solutions and the diluted sample by HPLC.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation: Calculate the solubility of this compound in the buffer by multiplying the determined concentration by the dilution factor.

This technical guide provides a foundational understanding of the solubility of this compound. For specific applications, it is always recommended to empirically determine the solubility in the exact solvent system and conditions of your experiment.

References

An In-depth Technical Guide to the Hydrophilic Nature of the Thiol-PEG4-acid PEG Spacer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrophilic properties of the Thiol-PEG4-acid spacer, a heterobifunctional linker critical in the field of bioconjugation. The strategic incorporation of this spacer can significantly influence the physicochemical properties and in vivo performance of complex biologics, including antibody-drug conjugates (ADCs) and functionalized nanoparticles.

Core Concepts: The Molecular Basis of Hydrophilicity

The this compound linker is comprised of three key functional components: a terminal thiol group (-SH), a hydrophilic tetra-polyethylene glycol (PEG4) chain, and a terminal carboxylic acid group (-COOH). The pronounced hydrophilic nature of this spacer is primarily attributed to the PEG4 chain.[1][2] The repeating ethylene (B1197577) glycol units (-(CH2CH2O)4-) contain ether oxygen atoms that readily form hydrogen bonds with water molecules. This interaction creates a hydration shell around the molecule, leading to enhanced aqueous solubility and imparting a "stealth" characteristic that can reduce non-specific protein binding and immunogenicity.

The heterobifunctional nature of this compound allows for a directed, two-step conjugation strategy. The thiol group provides a reactive handle for attachment to maleimide-functionalized molecules or for the formation of dative bonds with gold surfaces.[3][4] The carboxylic acid can be activated to form stable amide bonds with primary amines on biomolecules like proteins and antibodies.[3]

Quantitative Physicochemical Properties

While the qualitative hydrophilic nature of this compound is well-established, specific experimental quantitative data can be sparse in the literature. The following table summarizes key physicochemical properties, including a calculated partition coefficient and qualitative solubility observations.

| Property | Value / Description | Source / Method |

| Molecular Formula | C11H22O6S | [5] |

| Molecular Weight | 282.35 g/mol | [5] |

| Calculated LogP | -0.95 (estimated) | Calculated using chemical structure (SMILES: O=C(O)CCOCCOCCOCCOCCS[5]). A negative LogP value indicates higher water solubility than octanol (B41247) solubility, confirming the hydrophilic nature of the molecule. |

| Water Solubility | Described as "moderate solubility in water" and "soluble in common aqueous solutions".[4][6] Precise quantitative data is not readily available. Short-chain PEGs are generally highly water-soluble. | Qualitative assessment from vendor and literature data. |

| Solubility in Organic Solvents | Soluble in DMSO (≥ 100 mg/mL), Methylene chloride, Acetonitrile, and DMAC.[4][5] | Vendor-supplied data. |

| Water Contact Angle on a Functionalized Gold Surface | Expected to be low (<30°), indicating a hydrophilic surface. Specific experimental data for a pure this compound monolayer is not readily available. Studies on similar short-chain PEG-thiol monolayers on gold show a significant decrease in contact angle compared to a bare gold surface. | Inferred from the known properties of PEG and studies on similar molecules. A general protocol for this measurement is provided in the Experimental Protocols section. |

Experimental Protocols

The following are detailed methodologies for key experiments involving the this compound spacer.

Two-Step Antibody-Drug Conjugation

This protocol describes the conjugation of a maleimide-functionalized drug to an antibody using a this compound linker.[3]

Materials:

-

Antibody (e.g., IgG) in an appropriate buffer (e.g., PBS, pH 7.2-7.5)

-

Maleimide-functionalized drug

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Activation Buffer: MES buffer, pH 6.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Desalting columns

Procedure:

-

Reaction of this compound with Maleimide-Drug:

-

Dissolve the maleimide-functionalized drug and a 1.2-fold molar excess of this compound in the Conjugation Buffer.

-

Incubate the reaction for 2 hours at room temperature.

-

Purify the PEG-drug conjugate using a desalting column to remove excess unreacted PEG linker.

-

-

Activation of the Carboxylic Acid:

-

Dissolve the purified PEG-drug conjugate in Activation Buffer.

-

Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS.

-

Incubate for 15 minutes at room temperature to activate the carboxylic acid group.

-

-

Conjugation to the Antibody:

-

Immediately add the activated PEG-drug conjugate to the antibody solution in Conjugation Buffer. A 10-20 fold molar excess of the activated linker to the antibody is a common starting point.

-

Incubate for 2 hours at room temperature with gentle mixing.

-

-

Quenching and Purification:

-

Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM.

-

Purify the antibody-drug conjugate using a desalting column or size-exclusion chromatography to remove unreacted PEG-drug and other reagents.

-

Functionalization of Gold Nanoparticles (AuNPs)

This protocol outlines the surface modification of citrate-capped gold nanoparticles with the this compound linker.[3]

Materials:

-

Citrate-capped gold nanoparticle solution

-

This compound

-

Ethanol (B145695) or water

-

Phosphate (B84403) buffer (10 mM, pH 7.4)

Procedure:

-

Preparation of PEG Linker Solution:

-

Prepare a 1 mM stock solution of this compound in ethanol or water.

-

-

Surface Modification:

-

To the gold nanoparticle solution, add the this compound stock solution to achieve a high molar excess (e.g., 10,000:1 linker to AuNP).

-

Incubate the mixture for 12-24 hours at room temperature with gentle stirring to allow for ligand exchange.

-

-

Purification:

-

Centrifuge the solution to pellet the functionalized AuNPs. The speed and duration will depend on the nanoparticle size.

-

Carefully remove the supernatant containing the excess linker.

-

Resuspend the nanoparticle pellet in the phosphate buffer.

-

Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of the unreacted linker.

-

Measurement of Water Contact Angle on a this compound Functionalized Gold Surface

This is a general protocol for assessing the hydrophilicity of a surface modified with this compound.[1][7]

Materials:

-

Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)

-

This compound solution (e.g., 1 mM in ethanol)

-

Ethanol, reagent grade

-

Deionized water

-

Contact angle goniometer

Procedure:

-

Substrate Preparation:

-

Clean the gold substrate using a UV/ozone cleaner for 10-20 minutes to remove organic contaminants.

-

Immediately immerse the cleaned substrate in ethanol for 30 minutes.

-

-

Self-Assembled Monolayer (SAM) Formation:

-

Immerse the cleaned and dried gold substrate in the 1 mM this compound solution in ethanol.

-

Allow the self-assembly to proceed for at least 12-24 hours to form a densely packed monolayer.

-

-

Rinsing and Drying:

-

Remove the substrate from the thiol solution and rinse thoroughly with ethanol to remove any physisorbed molecules.

-

Dry the substrate under a gentle stream of nitrogen gas.

-

-

Contact Angle Measurement:

-

Place the functionalized substrate on the stage of the contact angle goniometer.

-

Dispense a small droplet (e.g., 1-5 µL) of deionized water onto the surface.

-

Use the goniometer's software to measure the angle between the droplet and the surface at the three-phase contact line.

-

Perform measurements at multiple locations on the surface to ensure reproducibility.

-

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of the this compound spacer.

Workflow for Antibody-Drug Conjugation

Caption: Workflow for ADC synthesis using this compound.

Functionalization of a Gold Surface

Caption: Functionalization of a gold surface with this compound.

Conclusion

The this compound spacer is a pivotal tool in modern bioconjugation, primarily owing to the significant hydrophilicity imparted by its tetra-polyethylene glycol chain. This property is crucial for enhancing the aqueous solubility, stability, and pharmacokinetic profiles of conjugated biomolecules and for reducing non-specific interactions in bio-assays and in vivo applications. The provided protocols and conceptual diagrams serve as a practical guide for researchers and drug development professionals in leveraging the unique advantages of this versatile linker. A thorough understanding of its properties and the methodologies for its application is essential for the rational design and successful development of next-generation biotherapeutics and diagnostic agents.

References

A Technical Guide to Thiol-PEG4-Acid: Properties, Suppliers, and Applications in Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Thiol-PEG4-acid, a heterobifunctional crosslinker pivotal in the fields of bioconjugation, drug delivery, and diagnostics. This document details its chemical properties, commercial availability, and provides step-by-step experimental protocols for its application. Furthermore, it illustrates key reaction workflows and the biological pathway central to its use in Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound, chemically known as 1-mercapto-3,6,9,12-tetraoxapentadecan-15-oic acid, is a versatile linker molecule featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group separated by a hydrophilic tetra-ethylene glycol (PEG4) spacer. The thiol group facilitates covalent attachment to maleimides, vinyl sulfones, or metal surfaces like gold, while the carboxylic acid can be activated to form stable amide bonds with primary amines on biomolecules.[1] The PEG spacer enhances water solubility, reduces non-specific binding, and improves the pharmacokinetic properties of the resulting conjugates.[2]

Commercial Availability and Suppliers

This compound is readily available from a variety of commercial suppliers. The following table summarizes some of the key vendors and their product offerings.

| Supplier | Product Name | Purity | Unit Sizes |

| BroadPharm | This compound | ≥95% | 1 g |

| AxisPharm | This compound | ≥95% | Inquire for details |

| Vector Labs | Thiol-dPEG®₄-acid | > 98% | 100 mg, 1 g |

| MedchemExpress | This compound | 95.0% | Inquire for details |

| Advanced ChemTech | This compound | Inquire for details | Inquire for details |

| DC Chemicals Limited | This compound | 98.0% | 100mg, 250mg, 500mg |

Technical Data Summary

The following table provides a summary of the key technical specifications for this compound, compiled from various supplier data sheets.

| Property | Value |

| CAS Number | 749247-06-1 |

| Molecular Formula | C₁₁H₂₂O₆S |

| Molecular Weight | 282.35 g/mol |

| Appearance | Colorless to light yellow liquid |

| Purity | Typically ≥95% |

| Solubility | Soluble in DMSO, DMF, methylene (B1212753) chloride, acetonitrile, and has moderate solubility in water.[3][4] |

| Storage Conditions | Store at -20°C under an inert atmosphere.[1][3] |

Experimental Protocols

This section provides detailed methodologies for common applications of this compound.

Functionalization of Gold Nanoparticles (AuNPs)

This protocol describes the surface modification of citrate-capped gold nanoparticles with this compound.

Materials:

-

Citrate-capped gold nanoparticle solution

-

This compound

-

Ethanol (B145695) or water

-

Phosphate (B84403) buffer (10 mM, pH 7.4)

Procedure:

-

Preparation of PEG Linker Solution: Prepare a 1 mM stock solution of this compound in ethanol or water.

-

Surface Modification: To the gold nanoparticle solution, add the this compound stock solution to achieve a high molar excess (e.g., 10,000:1 linker to AuNP).

-

Incubate the mixture for 12-24 hours at room temperature with gentle stirring to facilitate ligand exchange.

-

Purification: Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and duration will depend on the nanoparticle size.

-

Carefully remove the supernatant containing the excess, unreacted linker.

-

Resuspend the nanoparticle pellet in the phosphate buffer. Repeat the centrifugation and resuspension steps at least twice to ensure complete removal of the unreacted linker.[5]

Two-Step Antibody-Drug Conjugation

This protocol outlines the conjugation of a maleimide-functionalized drug to an antibody using this compound as a linker.

Step 1: Reaction of this compound with a Maleimide-Functionalized Drug

Materials:

-

Maleimide-functionalized drug

-

This compound

-

Conjugation Buffer (e.g., phosphate-buffered saline, pH 7.2-7.5, with 10 mM EDTA)

-

Desalting column

Procedure:

-

Dissolve the maleimide-functionalized drug and a 1.2-fold molar excess of this compound in the Conjugation Buffer.

-

Incubate the reaction for 2 hours at room temperature.

-

Purify the PEG-drug conjugate using a desalting column to remove the excess unreacted PEG linker.[5]

Step 2: Conjugation of the PEG-Drug to an Antibody

Materials:

-

Purified PEG-drug conjugate

-

Antibody

-

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide)

-

Desalting column or size-exclusion chromatography system

Procedure:

-

Activation of the Carboxylic Acid: Dissolve the purified PEG-drug conjugate in the Activation Buffer.

-

Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS.

-

Incubate for 15 minutes at room temperature to activate the carboxylic acid group.

-

Conjugation to the Antibody: Immediately add the activated PEG-drug conjugate to the antibody solution (in a buffer such as PBS, pH 7.4). The optimal molar ratio of the activated PEG-drug to the antibody should be determined empirically.

-

Allow the reaction to proceed for 2 hours at room temperature.

-

Purification: Purify the antibody-drug conjugate using a desalting column or size-exclusion chromatography to remove the unreacted PEG-drug and other small molecule reagents.[5]

Visualizations of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a relevant biological pathway involving this compound.

References

An In-depth Technical Guide to the Synthesis and Purification of Thiol-PEG4-acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Thiol-PEG4-acid (HS-(CH2CH2O)4-CH2CH2COOH), a heterobifunctional linker critical in bioconjugation, drug delivery, and nanotechnology. The hydrophilic tetra-polyethylene glycol (PEG) spacer enhances solubility and biocompatibility, while the terminal thiol and carboxylic acid groups offer versatile handles for covalent modification.[1][2] This document outlines a representative synthetic pathway, detailed experimental protocols, purification strategies, and characterization data.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process starting from readily available tetraethylene glycol. A common strategy involves the protection of one terminal hydroxyl group, conversion of the other to a carboxylic acid, followed by transformation of the protected hydroxyl into a thiol group. An alternative, and often more direct, route involves the use of a starting material where one terminus is already functionalized with a protected thiol.

A plausible and efficient synthetic route starting from a commercially available Boc-protected amino-PEG3-alcohol is outlined below. This approach leverages established peptide coupling and substitution chemistries to achieve the desired product.

Representative Synthetic Pathway

The synthesis can be conceptualized in the following key transformations:

-

Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group from the amine terminus of Boc-NH-PEG4-OH.

-

Conversion of Amine to Thiol (via Diazotization and Thiolation): A Sandmeyer-type reaction to convert the primary amine to a thiol group. This is a classical method for such transformations.

-

Oxidation of the Terminal Alcohol: Oxidation of the primary alcohol on the other terminus of the PEG chain to a carboxylic acid.

A more controlled and higher-yielding approach would involve starting with a precursor that already contains a protected thiol and a terminal alcohol, which is then oxidized to the carboxylic acid. The following protocol details a synthesis starting from a commercially available triphenylmethyl (trityl) protected thiol-PEG4-alcohol.

Experimental Protocol: Synthesis from Trityl-S-PEG4-OH

Step 1: Oxidation of Trityl-S-PEG4-OH to Trityl-S-PEG4-acid

-

Dissolution: Dissolve Trityl-S-PEG4-OH (1 equivalent) in a suitable organic solvent such as dichloromethane (B109758) (DCM) or acetone.

-

Oxidation: Cool the solution to 0°C in an ice bath. Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, quench the reaction by adding isopropanol (B130326) until the orange-brown color of Cr(VI) is replaced by the green color of Cr(III).

-

Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Trityl-S-PEG4-acid.

Step 2: Deprotection of Trityl Group to Yield this compound

-

Dissolution: Dissolve the crude Trityl-S-PEG4-acid from the previous step in a mixture of dichloromethane (DCM) and water.

-

Cleavage: Add trifluoroacetic acid (TFA) and triethylsilane (TES) to the solution. The TFA removes the trityl group, and TES acts as a scavenger for the liberated trityl cation.

-

Monitoring: Stir the reaction at room temperature and monitor its completion by TLC.

-

Work-up: Upon completion, remove the solvent and TFA under reduced pressure. The crude product can then be purified.

Purification of this compound

Purification of the final product is crucial to remove any unreacted starting materials, by-products, and reagents from the synthesis. A combination of chromatographic techniques is often employed to achieve high purity.

Experimental Protocol: Purification

-

Silica Gel Chromatography (for Trityl-S-PEG4-acid intermediate):

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of methanol (B129727) in dichloromethane (e.g., 0% to 10% methanol) is commonly used.

-

Procedure: The crude Trityl-S-PEG4-acid is loaded onto the column and eluted with the solvent gradient. Fractions are collected and analyzed by TLC. Fractions containing the pure product are combined and concentrated.

-

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) (for final product):

-

Column: A C18 column is a suitable choice for this polar molecule.[3]

-

Mobile Phase: A gradient of acetonitrile (B52724) in water, often with 0.1% trifluoroacetic acid (TFA) to improve peak shape.[3]

-

Procedure: The crude this compound is dissolved in a minimal amount of the mobile phase and injected onto the column. The gradient is run to separate the product from impurities. The fraction corresponding to the product peak is collected and lyophilized to obtain the pure this compound.

-

Data Presentation

Synthesis Data (Hypothetical)

| Step | Reactant | Molar Ratio | Product | Expected Yield | Purity (by HPLC) |

| 1 | Trityl-S-PEG4-OH | 1.0 | Trityl-S-PEG4-acid | 85-95% | >90% |

| 2 | Trityl-S-PEG4-acid | 1.0 | This compound | 70-85% | >95% |

Characterization Data for this compound

| Property | Value |

| Molecular Formula | C11H22O6S[4] |

| Molecular Weight | 282.35 g/mol [4] |

| Appearance | Colorless oil or white solid |

| Solubility | Soluble in water, methanol, ethanol, DCM, DMSO[5] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.75-3.60 (m, 12H, O-CH₂-CH₂-O), 3.58 (t, 2H, O-CH₂-CH₂-COOH), 2.75 (t, 2H, HS-CH₂-CH₂-O), 2.55 (t, 2H, -CH₂-COOH), 1.58 (t, 1H, -SH) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 176.5, 72.5, 70.6, 70.5, 70.4, 70.3, 67.2, 36.4, 24.2 |

| Mass Spectrometry (ESI-) | m/z: 281.11 [M-H]⁻ |

Visualizations

Caption: Synthesis workflow for this compound.

Caption: Purification and analysis workflow.

Applications in Signaling Pathways and Drug Development

This compound is not directly involved in signaling pathways but serves as a crucial linker to conjugate molecules that are. For instance, it is used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6][7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Caption: Role of a PEG linker in a PROTAC.

The thiol group of this compound can react with maleimides or other thiol-reactive groups on a targeting ligand, while the carboxylic acid can be activated to form an amide bond with an amine on an E3 ligase ligand, thus forming the PROTAC. The PEG linker provides the necessary spacing and flexibility for the formation of a productive ternary complex between the target protein and the E3 ligase.

References

- 1. This compound, 749247-06-1 | BroadPharm [broadpharm.com]

- 2. HS-PEG-COOH | AxisPharm [axispharm.com]

- 3. benchchem.com [benchchem.com]

- 4. Thiol-dPEG 4-acid 95 (HPLC) [sigmaaldrich.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to CAS Number 749247-06-1: Thiol-PEG4-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis applications, and biological relevance of the heterobifunctional linker, Thiol-PEG4-acid (CAS Number: 749247-06-1). This molecule is a cornerstone in the development of advanced biotherapeutics, particularly Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Properties of this compound

This compound, systematically named 1-sulfanyl-3,6,9,12-tetraoxapentadecan-15-oic acid, is a valuable crosslinking reagent featuring a terminal thiol group and a carboxylic acid, separated by a four-unit polyethylene (B3416737) glycol (PEG) chain.[1][2][3][4] This structure imparts both hydrophilicity and versatile reactivity, making it a favored building block in drug development.[5]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below, compiled from various chemical data sources. These properties are essential for designing and executing synthetic protocols and for understanding the behavior of the resulting conjugates.

| Property | Value | References |

| CAS Number | 749247-06-1 | [1][2] |

| Molecular Formula | C₁₁H₂₂O₆S | [1][6] |

| Molecular Weight | 282.35 g/mol | [1][6] |

| Appearance | Colorless to light yellow liquid | [1][3] |

| IUPAC Name | 1-sulfanyl-3,6,9,12-tetraoxapentadecan-15-oic acid | [2] |

| Synonyms | HS-PEG4-CH2CH2COOH, SH-PEG4-COOH, Thiol-PEG4-propionic acid | [1] |

| Boiling Point (Predicted) | 422.9 ± 45.0 °C | [1] |

| Density (Predicted) | 1.156 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 4.28 ± 0.10 | [1] |

| Solubility | Soluble in DMSO and other organic solvents. The PEG spacer enhances aqueous solubility. | [3][4] |

| Storage Conditions | -20°C, under an inert atmosphere | [1][2] |

Role in Targeted Therapeutics: PROTACs and ADCs

The bifunctional nature of this compound allows for the sequential and controlled conjugation of two different molecules, a critical feature in the synthesis of PROTACs and ADCs.[3] The PEG4 spacer enhances the solubility and can improve the pharmacokinetic properties of the final conjugate.[7]

Mechanism of Action in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[6][8] A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a linker like this compound.[6][8] The linker's role is to facilitate the formation of a stable ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI.[6][9]

Mechanism of Action in ADCs

ADCs are targeted therapies that deliver a potent cytotoxic payload specifically to cancer cells.[10] They consist of a monoclonal antibody that targets a tumor-associated antigen, the cytotoxic drug, and a linker.[10] The linker, such as this compound, connects the antibody to the payload.[] Upon binding to the cancer cell, the ADC is internalized, and the payload is released, leading to cell death.[10]

Experimental Protocols

The following are generalized protocols for the use of this compound in the synthesis of bioconjugates. Optimization of reaction conditions, such as molar ratios and incubation times, is recommended for specific applications.

Two-Step Antibody-Drug Conjugation

This protocol describes the conjugation of a drug to an antibody using this compound. It involves a two-step process: first, the reaction of the thiol group with a maleimide-functionalized drug, followed by the activation of the carboxylic acid to react with the antibody.[1]

Materials:

-

This compound (CAS 749247-06-1)

-

Maleimide-functionalized drug

-

Antibody

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Conjugation Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.2-7.4)

-

Activation Buffer (e.g., MES buffer, pH 5.0-6.0)

-

Quenching Solution (e.g., 1 M Tris or glycine)

-

Desalting column or size-exclusion chromatography system

Procedure:

-

Thiol-Maleimide Reaction:

-

Dissolve the maleimide-functionalized drug and a 1.2-fold molar excess of this compound in the Conjugation Buffer.

-

Incubate the reaction for 2 hours at room temperature.

-

Purify the resulting PEG-drug conjugate using a desalting column to remove the unreacted linker.

-

-

Activation of the Carboxylic Acid:

-

Dissolve the purified PEG-drug conjugate in the Activation Buffer.

-

Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS.

-

Incubate for 15 minutes at room temperature to form the NHS ester.

-

-

Conjugation to the Antibody:

-

Immediately add the activated PEG-drug conjugate solution to the antibody solution (in Conjugation Buffer).

-

Incubate for 2 hours at room temperature with gentle mixing.

-

-

Quenching and Purification:

-

Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM.

-

Purify the final ADC using a desalting column or size-exclusion chromatography.

-

General Protocol for PROTAC Synthesis

Biological Signaling Pathways

The primary mechanism of action for PROTACs is the induced degradation of a target protein via the ubiquitin-proteasome system.[6][8] Degradation of the target protein can have profound downstream effects on cellular signaling pathways. For example, the degradation of a kinase involved in a cancer-promoting pathway would lead to the downregulation of that pathway.[12]

Similarly, ADCs deliver a cytotoxic payload that induces cell death, often through apoptosis or DNA damage.[10] The specific signaling pathways affected depend on the mechanism of the payload. For instance, a payload that inhibits microtubule polymerization will disrupt the cell cycle and activate apoptotic pathways.

While the general principles are understood, specific studies detailing the downstream signaling consequences of using the this compound linker in particular PROTAC or ADC constructs are not extensively reported in publicly available literature. Such studies would typically be conducted during the preclinical development of a specific therapeutic candidate and may be proprietary. Researchers using this linker are encouraged to perform their own in-depth biological evaluations, such as proteomics and phosphoproteomics analyses, to elucidate the precise signaling outcomes of their constructs.[13]

Conclusion

This compound (CAS 749247-06-1) is a versatile and valuable tool for researchers and drug developers. Its well-defined structure, bifunctional reactivity, and hydrophilic PEG spacer make it an ideal linker for the construction of complex biotherapeutics like PROTACs and ADCs. The provided data and protocols offer a solid foundation for the application of this compound in the development of next-generation targeted therapies. Further investigation into the specific biological consequences of its incorporation into novel constructs will continue to expand its utility in the field of medicine.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. precisepeg.com [precisepeg.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 8. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]

- 9. benchchem.com [benchchem.com]

- 10. purepeg.com [purepeg.com]

- 12. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sapient.bio [sapient.bio]

Methodological & Application

Application Notes and Protocols for Thiol-PEG4-Acid Functionalization of Gold Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the functionalization of gold nanoparticles (AuNPs) with Thiol-PEG4-acid. This process yields AuNPs with a biocompatible polyethylene (B3416737) glycol (PEG) spacer and a terminal carboxylic acid group, enabling their use in a wide range of biomedical applications, including drug delivery, bio-sensing, and medical imaging. The terminal carboxyl group can be used for subsequent covalent conjugation of targeting ligands, drugs, or other biomolecules.

Overview and Applications

This compound is a hetero-bifunctional linker that facilitates a stable surface modification of gold nanoparticles. The thiol group forms a strong dative bond with the gold surface, while the terminal carboxylic acid provides a versatile handle for further chemical modifications. This functionalization strategy is crucial for:

-

Improving Biocompatibility and Stability: The PEG linker minimizes non-specific protein adsorption (opsonization), which enhances the in vivo circulation time and stability of the nanoparticles.[1]

-

Facilitating Drug Delivery: The terminal carboxyl group can be activated to conjugate amine-containing drugs, such as the chemotherapeutic agent paclitaxel (B517696), for targeted cancer therapy.[2][3][4]

-

Enabling Targeted Delivery: Targeting moieties like antibodies (e.g., anti-EGFR) or peptides can be attached to the carboxyl group to direct the nanoparticles to specific cells or tissues, thereby increasing therapeutic efficacy and reducing off-target effects.[5][6]